REACTION_SMILES
|
[Cl:19][N:20]1[C:21](=[O:22])[CH2:23][CH2:24][C:25]1=[O:26].[F:1][C:2]([c:3]1[cH:4][cH:5][c:6]([NH:9][CH:10]([CH:11]([CH3:12])[CH3:13])[C:14](=[O:15])[OH:16])[cH:7][cH:8]1)([F:17])[F:18].[cH:27]1[cH:28][cH:29][cH:30][cH:31][cH:32]1>>[F:1][C:2]([c:3]1[cH:4][cH:5][c:6]([NH:9][CH:10]([CH:11]([CH3:12])[CH3:13])[C:14](=[O:15])[OH:16])[c:7]([Cl:19])[cH:8]1)([F:17])[F:18]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
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O=C1CCC(=O)N1Cl
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)C(Nc1ccc(C(F)(F)F)cc1)C(=O)O
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)C(Nc1ccc(C(F)(F)F)cc1Cl)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[Cl:19][N:20]1[C:21](=[O:22])[CH2:23][CH2:24][C:25]1=[O:26].[F:1][C:2]([c:3]1[cH:4][cH:5][c:6]([NH:9][CH:10]([CH:11]([CH3:12])[CH3:13])[C:14](=[O:15])[OH:16])[cH:7][cH:8]1)([F:17])[F:18].[cH:27]1[cH:28][cH:29][cH:30][cH:31][cH:32]1>>[F:1][C:2]([c:3]1[cH:4][cH:5][c:6]([NH:9][CH:10]([CH:11]([CH3:12])[CH3:13])[C:14](=[O:15])[OH:16])[c:7]([Cl:19])[cH:8]1)([F:17])[F:18]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C1CCC(=O)N1Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)C(Nc1ccc(C(F)(F)F)cc1)C(=O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)C(Nc1ccc(C(F)(F)F)cc1Cl)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[Cl:19][N:20]1[C:21](=[O:22])[CH2:23][CH2:24][C:25]1=[O:26].[F:1][C:2]([c:3]1[cH:4][cH:5][c:6]([NH:9][CH:10]([CH:11]([CH3:12])[CH3:13])[C:14](=[O:15])[OH:16])[cH:7][cH:8]1)([F:17])[F:18].[cH:27]1[cH:28][cH:29][cH:30][cH:31][cH:32]1>>[F:1][C:2]([c:3]1[cH:4][cH:5][c:6]([NH:9][CH:10]([CH:11]([CH3:12])[CH3:13])[C:14](=[O:15])[OH:16])[c:7]([Cl:19])[cH:8]1)([F:17])[F:18]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C1CCC(=O)N1Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)C(Nc1ccc(C(F)(F)F)cc1)C(=O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)C(Nc1ccc(C(F)(F)F)cc1Cl)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |